N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide
CAS No.: 443730-91-4
Cat. No.: VC21504270
Molecular Formula: C26H28N2O4S
Molecular Weight: 464.6g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 443730-91-4 |
|---|---|
| Molecular Formula | C26H28N2O4S |
| Molecular Weight | 464.6g/mol |
| IUPAC Name | N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
| Standard InChI | InChI=1S/C26H28N2O4S/c1-18(2)23-13-8-19(3)16-25(23)32-17-26(29)27-21-9-11-22(12-10-21)33(30,31)28-15-14-20-6-4-5-7-24(20)28/h4-13,16,18H,14-15,17H2,1-3H3,(H,27,29) |
| Standard InChI Key | GNBHAIKBQXEYFW-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43 |
| Canonical SMILES | CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43 |
Introduction
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide is a synthetic organic compound characterized by its complex molecular structure and potential applications in pharmaceutical research. This article provides an in-depth examination of its chemical properties, synthesis, and potential applications.
Synthesis
While specific details on the synthesis of this exact compound were not available in the provided resources, compounds with similar structures often follow multi-step organic synthesis protocols involving:
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Formation of the sulfonamide group: Reaction of an amine with a sulfonyl chloride derivative.
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Introduction of the acetamide group: Typically achieved through acylation reactions.
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Attachment of the phenoxy group: Via nucleophilic substitution reactions using appropriate phenols and alkylating agents.
Further experimental details would be required to confirm the exact methodology for this compound.
Potential Applications
The structural features of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide suggest potential applications in medicinal chemistry:
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Pharmacological Activity:
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Sulfonamide derivatives are known for their antibacterial, anti-inflammatory, and anticancer properties.
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The indole moiety is a common pharmacophore in drug discovery due to its bioactivity.
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Drug Development:
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The compound could serve as a lead molecule for designing drugs targeting enzymes or receptors associated with cancer or inflammatory diseases.
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Its physicochemical properties indicate potential for optimization in drug-like candidates.
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Comparative Analysis with Related Compounds
To better understand its significance, we compare it with structurally related compounds:
| Compound | Molecular Weight (g/mol) | Potential Use |
|---|---|---|
| N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(4-methoxyphenyl)acetamide | 422.5 | Anti-inflammatory research |
| N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-3-nitrobenzamide | ~450 | Anticancer studies |
This comparison highlights variations in functional groups that influence biological activity and molecular interactions.
Research Gaps and Future Directions
Despite its promising structure:
Future studies should focus on:
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Evaluating its interaction with biological targets using in silico docking studies.
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Conducting in vitro and in vivo assays to determine efficacy and safety profiles.
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